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molecular formula C11H7BrOS B184545 2-Bromo-5-benzoylthiophene CAS No. 31161-46-3

2-Bromo-5-benzoylthiophene

Cat. No. B184545
M. Wt: 267.14 g/mol
InChI Key: DHPVOIIUHSEYJY-UHFFFAOYSA-N
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Patent
US07528176B2

Procedure details

To a mixture of benzoyl chloride (2.81 g, 20.0 mmol) and 2-bromothiophene (3.42 g, 21.0 mmol) in carbon disulfide (120 mL) aluminum chloride (5.34 g, 40.0 mmol), was added in portions over 10 min with vigorous magnetic stirring. The reaction was next allowed to stir for 2.5 h before being quenched with 100 mL 1 M HCl (aq). The organics were separated, the aqueous layer extracted with carbon disulfide (3×50 mL), and the combined organics washed with water (3×100 mL) and dried over MgSO4. After filtration, the organics were concentrated in vacuo and the residue chromatographed on a silica gel column (hexane:ether=9:1) to yield 5.14 g (96%) of yellow crystals. mp 41-43° C.; 1H NMR (CDCl3): δ 7.84 (d, 2H, 3J=8.0 Hz), 7.62 (t, 1H, 3J=7.2 Hz), 7.52 (t, 2H, 3J=7.5 Hz), 7.40 (d, 2H, 3J=3.5 Hz), 7.15 (d, 2H, 3J=4.0 Hz).
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:10][C:11]1[S:12][CH:13]=[CH:14][CH:15]=1.C(=S)=S>>[Br:10][C:11]1[S:12][C:13]([C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:8])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
2.81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
3.42 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
120 mL
Type
reactant
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions over 10 min with vigorous magnetic stirring
Duration
10 min
CUSTOM
Type
CUSTOM
Details
before being quenched with 100 mL 1 M HCl (aq)
CUSTOM
Type
CUSTOM
Details
The organics were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with carbon disulfide (3×50 mL)
WASH
Type
WASH
Details
the combined organics washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on a silica gel column (hexane:ether=9:1)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.14 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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